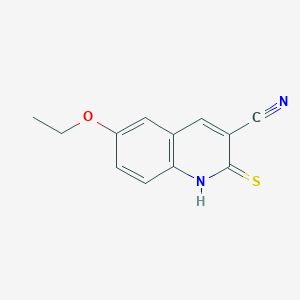![molecular formula C28H29NO3 B417978 N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE](/img/structure/B417978.png)
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE is a complex organic compound with a unique structure that includes a cyclohepta[c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohepta[c]furan ring system and the subsequent functionalization of the ring with ethoxy and phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohepta[c]furan derivatives with different substituents, such as:
- (4E)-8-Ethoxy-N-(4-ethoxyphenyl)-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-imine .
- (4E)-8-Ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-N-(3-methylphenyl)-4H-cyclohepta[c]furan-4-imine .
Uniqueness
N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE is unique due to its specific combination of ethoxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29NO3 |
|---|---|
Molecular Weight |
427.5g/mol |
IUPAC Name |
4-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-N-(3-methylphenyl)cyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C28H29NO3/c1-6-30-24-13-11-21(12-14-24)22-16-25(29-23-10-8-9-18(3)15-23)27-19(4)32-20(5)28(27)26(17-22)31-7-2/h8-17H,6-7H2,1-5H3 |
InChI Key |
SFHSUKCSJKITHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC(=C3)C)C4=C(OC(=C4C(=C2)OCC)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC(=C3)C)C4=C(OC(=C4C(=C2)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B417895.png)
![7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B417897.png)
![1,1-dimethylethyl 6-amino-4-[2-chloro-7-(methyloxy)quinolin-3-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B417898.png)
![2-{[3-cyano-7-(methyloxy)quinolin-2-yl]sulfanyl}-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B417899.png)
![N-{4-chloro-3-nitrophenyl}-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417901.png)
![3-amino-8-methyl-N-(phenylmethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B417902.png)

![N-{4-nitro-2-methoxyphenyl}-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417904.png)
![Methyl 5-{[(3-chlorophenyl)amino]carbonyl}-4-methyl-2-({[4-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417907.png)
![N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417909.png)
![Methyl 2-[({3-nitrophenyl}carbonyl)amino]-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417911.png)
![Methyl 4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417914.png)
![Methyl 5-[(4-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B417915.png)
![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417916.png)
